5-硝基-2-丙基-1,3-苯并恶唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

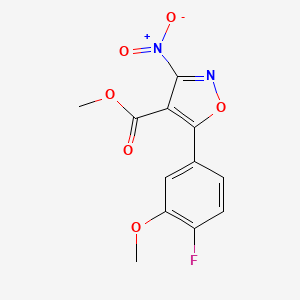

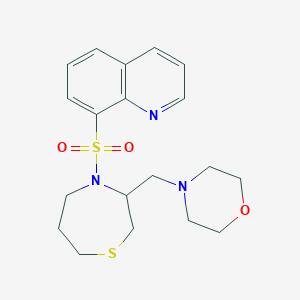

5-Nitro-2-propyl-1,3-benzoxazole is a chemical compound with the molecular formula C10H10N2O3 . It has a molecular weight of 206.2 and is a low melting solid .

Synthesis Analysis

The synthesis of benzoxazole derivatives, including 5-Nitro-2-propyl-1,3-benzoxazole, often involves the use of 2-aminophenol as a precursor . The synthetic strategies of benzoxazoles have seen significant advances, with a variety of well-organized synthetic methodologies being developed .Molecular Structure Analysis

The InChI code for 5-Nitro-2-propyl-1,3-benzoxazole is 1S/C10H10N2O3/c1-2-3-10-11-8-6-7 (12 (13)14)4-5-9 (8)15-10/h4-6H,2-3H2,1H3 . This indicates the specific arrangement of atoms in the molecule and their connectivity.Physical And Chemical Properties Analysis

5-Nitro-2-propyl-1,3-benzoxazole is a low melting solid . It has a molecular weight of 206.2 .科学研究应用

抗菌应用

研究表明,苯并恶唑的衍生物,包括与5-硝基-2-丙基-1,3-苯并恶唑相关的衍生物,表现出广谱抗菌活性。例如,Ertan-Bolelli 等人 (2016) 的一项研究合成并评估了新型苯并恶唑衍生物对多种病原体的抗菌活性,包括铜绿假单胞菌、金黄色葡萄球菌、大肠杆菌、粪肠球菌、结核分枝杆菌、白色念珠菌和克鲁斯念珠菌。这些化合物表现出显着的活性,最小抑菌浓度 (MIC) 值范围为 256 至 8 µg/mL,特别是对结核分枝杆菌,突出了它们作为设计有效抗菌药物的支架的潜力 (Ertan-Bolelli, Yildiz, & Ozgen-Ozgacar, 2016)。

抗肿瘤应用

苯并恶唑衍生物也因其在癌症治疗中的潜力而受到研究。Karatas 等人 (2021) 设计并合成了 5-硝基-2-(取代苯基)苯并恶唑和 2-(取代苯基)恶唑并[4,5-b]吡啶衍生物作为靶向人 DNA 拓扑异构酶的新型抗肿瘤剂。两种化合物以 2 µM IC50 值抑制 hTopo IIα,表明它们有望用于未来的癌症治疗开发 (Karatas, Foto, Ertan-Bolelli, Yalcin-Ozkat, Yilmaz, Ataei, Zilifdar, & Yildiz, 2021)。

合成用途

该化合物的用途也延伸到合成化学中。Sarode 等人 (2015) 报道使用 Cu 铁氧体纳米粒子通过氧化还原级联缩合反应一步合成 2-取代苯并恶唑,突出了这种方法的效率和绿色可持续性。这证明了 5-硝基-2-丙基-1,3-苯并恶唑衍生物在以环保方式促进复杂有机化合物合成中的作用 (Sarode, Bhojane, & Nagarkar, 2015)。

安全和危害

生化分析

Biochemical Properties

5-Nitro-2-propyl-1,3-benzoxazole, like other benzoxazole derivatives, can interact with various enzymes, proteins, and other biomolecules . The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .

Cellular Effects

5-Nitro-2-propyl-1,3-benzoxazole has been shown to have inhibitory effects against DNA topoisomerases I and IIα . This suggests that it may influence cell function by interfering with DNA replication and transcription processes.

Molecular Mechanism

The molecular mechanism of action of 5-Nitro-2-propyl-1,3-benzoxazole is likely related to its inhibitory effects on DNA topoisomerases . By binding to these enzymes, it may prevent the unwinding of DNA strands, thereby inhibiting DNA replication and transcription.

属性

IUPAC Name |

5-nitro-2-propyl-1,3-benzoxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c1-2-3-10-11-8-6-7(12(13)14)4-5-9(8)15-10/h4-6H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIBRCFXHMQVFLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=C(O1)C=CC(=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Chloro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2992484.png)

![8-(2,4-Dimethylphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-1,3,5-trihydroimida zolidino[1,2-h]purine-2,4-dione](/img/structure/B2992487.png)

![N-(2-fluorophenyl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2992488.png)

![1-[(4-Chlorophenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid](/img/structure/B2992489.png)

![6-isopentyl-4-(4-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2992491.png)

![2-(methylsulfanyl)-N-[(1-phenylcyclopentyl)methyl]pyridine-3-carboxamide](/img/structure/B2992494.png)

![2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2992495.png)

![2-(benzo[d]oxazol-2-ylthio)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)acetamide](/img/structure/B2992501.png)